2-Ethoxythiophene
Description
Properties
IUPAC Name |
2-ethoxythiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDVLDNLTSOBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321027 | |
| Record name | 2-ethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36448-24-5 | |
| Record name | NSC368008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxythiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with sodium ethoxide in ethanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of the bromine atom with an ethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxythiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and alkylated thiophenes.
Scientific Research Applications
2-Ethoxythiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-ethoxythiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. In materials science, the electronic properties of thiophene derivatives are exploited to develop advanced materials for electronic applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 2-Ethoxythiophene and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent(s) |
|---|---|---|---|---|
| This compound | C₆H₈OS | 128.19 | Not provided | Ethoxy (-OCH₂CH₃) at C2 |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 88-15-3 | Acetyl (-COCH₃) at C2 |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 492-97-7 | Two fused thiophene rings |
| 2-Ethynylthiophene | C₆H₄S | 108.16 | 4298-52-6 | Ethynyl (-C≡CH) at C2 |
| 2-Acetyl-3-methylthiophene | C₇H₈OS | 140.20 | Not provided | Acetyl at C2, methyl at C3 |
| 2-Chloro-5-ethynylthiophene | C₆H₃ClS | 142.60 | 139957-82-7 | Chloro at C2, ethynyl at C5 |
Key Observations :
Physicochemical and Reactivity Profiles
- This compound : The ethoxy group likely increases electron density on the thiophene ring, making it less reactive toward electrophilic substitution compared to electron-deficient analogs like 2-acetylthiophene. This could favor applications in polymerization or as a building block in drug synthesis .
- 2-Acetylthiophene : The electron-withdrawing acetyl group enhances reactivity in nucleophilic additions, making it a precursor for heterocyclic compounds in pharmaceuticals .
- 2,2'-Bithiophene : The conjugated system of fused thiophene rings enables π-π stacking, relevant in organic electronics and conductive polymers .
Biological Activity
2-Ethoxythiophene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antioxidant, antibacterial, and antifungal activities, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group attached to the thiophene ring. Its molecular formula is , and it exhibits unique electronic properties that contribute to its biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives, including this compound. The antioxidant activity can be evaluated using various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Research Findings
- A study demonstrated that derivatives of thiophene exhibited significant antioxidant activity, with some compounds achieving up to 62% inhibition compared to ascorbic acid .
- The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances antioxidant capacity due to increased electron density on the thiophene ring, which facilitates radical scavenging .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown efficacy against various Gram-positive and Gram-negative bacteria.
Case Studies
- In a comparative study, a derivative of this compound exhibited an antibacterial activity index comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
- The highest activity was recorded against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
Fungicidal activities of thiophene derivatives have been documented, with some compounds showing promising results in greenhouse studies.
Experimental Data
- Compounds derived from this compound demonstrated excellent fungicidal activity with EC50 values significantly lower than conventional fungicides . For instance, one derivative achieved an EC50 of 1.96 mg/L, outperforming commonly used agents like diflumetorim .
| Compound | EC50 (mg/L) | Activity Level |
|---|---|---|
| 4f | 1.96 | Excellent |
| 4a | 4.69 | Very Good |
| Control | 21.44 | Moderate |
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound derivatives and target proteins. These studies help elucidate the mechanism of action at the molecular level.
Key Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
